3-Chlorobicyclo[3.2.1]oct-2-ene (3-Cl-BCO) is a bicyclic organic compound synthesized through various methods, including Diels-Alder cycloadditions and carbene chemistry. Its characterization is crucial for understanding its properties and potential applications. Studies have employed various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to determine its structure and purity. [, ]
Research suggests that 3-Cl-BCO may hold promise in various scientific fields, including:
Current research on 3-Cl-BCO focuses on:
3-Chlorobicyclo[3.2.1]oct-2-ene is a bicyclic organic compound with the molecular formula and a molecular weight of 142.626 g/mol. The structure features a bicyclic framework consisting of two fused cyclopentane rings, with a chlorine atom attached to one of the carbon atoms in the ring system. This compound is significant in organic chemistry due to its unique structural properties and potential applications in various
Several methods exist for synthesizing 3-Chlorobicyclo[3.2.1]oct-2-ene:
3-Chlorobicyclo[3.2.1]oct-2-ene has several applications:
Several compounds exhibit structural similarities to 3-Chlorobicyclo[3.2.1]oct-2-ene, including:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Bicyclo[3.2.1]octane | Bicyclic | Saturated version without halogen substitution |
| Exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene | Bicyclic | Contains two chlorine substituents |
| Bicyclo[3.2.1]octan-3-one | Bicyclic | Contains a ketone functional group |
| 1-Methylbicyclo[3.2.1]octan-3-one | Bicyclic | Methyl substitution at one of the carbon atoms |
Uniqueness: The presence of the chlorine atom in 3-Chlorobicyclo[3.2.1]oct-2-ene distinguishes it from other similar compounds, affecting its reactivity and potential applications in synthetic chemistry and pharmaceuticals.
The discovery and early investigations of 3-chlorobicyclo[3.2.1]oct-2-ene emerged from the broader exploration of bicyclic compound chemistry during the mid-20th century. Initial research into this compound class was driven by the need to understand the unique reactivity patterns exhibited by bridged bicyclic systems, particularly those containing halogen substituents. Early synthetic efforts focused on developing reliable methods for introducing chlorine atoms into the bicyclo[3.2.1]octene framework while maintaining the structural integrity of the bridged system.
The compound first gained significant attention in the scientific literature through studies investigating hydrogen-deuterium exchange mechanisms in bicyclic systems. Research conducted by Cheng and Stothers demonstrated that bicyclo[3.2.1]oct-2-ene could be obtained from 3-chlorobicyclo[3.2.1]oct-2-ene through Birch reduction processes, establishing a fundamental synthetic relationship that would prove crucial for subsequent investigations. This early work established the compound as both a synthetic target and a valuable precursor for preparing related bicyclic structures.
The investigation of 3-chlorobicyclo[3.2.1]oct-2-ene was further motivated by parallel studies on related chlorinated bicyclic compounds. Research into the bromination and chlorination of norbornene derivatives provided crucial insights into the electrophilic addition mechanisms that could potentially be applied to the synthesis and modification of 3-chlorobicyclo[3.2.1]oct-2-ene. These studies revealed that polar reagents added electrophilically to norbornene-type substrates often yielded tricyclic products, suggesting complex mechanistic pathways that required careful investigation.
The significance of 3-chlorobicyclo[3.2.1]oct-2-ene in bicyclic compound research stems from its unique structural characteristics and its role as a model system for understanding halogen effects in constrained molecular frameworks. The compound's bicyclo[3.2.1]octane skeleton represents a particularly interesting case study in ring strain and conformational effects, as the bridged structure imposes significant geometric constraints on the molecule while the chlorine substituent introduces additional electronic and steric considerations.
Research into the compound's behavior under various reaction conditions has provided valuable insights into the general principles governing bicyclic chemistry. Studies of hydrogen-deuterium exchange in bicyclo[3.2.1]oct-2-ene systems, where 3-chlorobicyclo[3.2.1]oct-2-ene served as a key starting material, revealed important mechanistic details about allylic and vinylic carbanion formation under strongly basic conditions. These investigations demonstrated that the compound could undergo exchange through both allylic and vinyl carbanionic intermediates when treated with tert-butoxide systems at elevated temperatures.
The compound has also played a crucial role in understanding the relationship between molecular structure and reactivity in halogenated bicyclic systems. Its specific substitution pattern, with chlorine at the 3-position of the bicyclo[3.2.1]oct-2-ene framework, has made it an ideal substrate for investigating regioselectivity and stereoselectivity in various chemical transformations. This research has contributed significantly to the broader understanding of how halogen substituents influence the reactivity of bicyclic alkenes.
The synthetic approaches to 3-chlorobicyclo[3.2.1]oct-2-ene have evolved considerably since its initial discovery, reflecting broader advances in organic synthetic methodology and a deeper understanding of bicyclic chemistry. Early synthetic routes were often characterized by low yields and limited selectivity, requiring extensive purification procedures to obtain the desired product in satisfactory purity.
One of the most significant developments in the synthesis of 3-chlorobicyclo[3.2.1]oct-2-ene came through the application of dichlorocarbene chemistry. Research demonstrated that bicycloheptene could be treated with dichlorocarbene followed by reduction with lithium aluminum hydride to produce the target compound. This approach represented a major advancement in terms of both yield and accessibility, as it provided a more direct route to the desired chlorinated bicyclic structure.
The evolution of synthetic methodologies has also been influenced by advances in understanding the mechanism of chlorination reactions with bicyclic substrates. Studies of the bromination and chlorination of various bicyclic alkenes, including norbornene derivatives, have revealed complex mechanistic pathways involving bridged intermediates and rearrangement processes. These insights have informed the development of more selective and efficient synthetic approaches to 3-chlorobicyclo[3.2.1]oct-2-ene and related compounds.
Modern synthetic approaches continue to benefit from improved understanding of reaction mechanisms and the development of new reagents and catalysts. Research into palladium-catalyzed reactions involving bicyclic substrates has opened new possibilities for the functionalization of compounds like 3-chlorobicyclo[3.2.1]oct-2-ene, although these methods are still being explored for their full potential.
3-Chlorobicyclo[3.2.1]oct-2-ene occupies a distinctive position in the organic chemistry literature as both a synthetic target and a mechanistic probe. The compound has been featured prominently in studies of bicyclic chemistry, halogenation reactions, and conformational analysis, establishing it as a well-recognized member of the chlorinated hydrocarbon family. Its appearance in major chemical databases, including PubChem with compound identification number 520720, reflects its established status in the chemical literature.
The literature position of 3-chlorobicyclo[3.2.1]oct-2-ene has been further strengthened by its role in advancing our understanding of related chemical systems. Studies involving this compound have contributed to broader theoretical frameworks for understanding halogen effects in organic molecules and have informed the development of new synthetic strategies for preparing complex bicyclic structures. The compound continues to appear in contemporary research as both a starting material for new synthetic investigations and as a benchmark compound for evaluating new methodologies.
The compound's presence in patent literature, particularly in applications related to pharmaceutical chemistry and materials science, demonstrates its practical relevance beyond academic research. While specific applications may vary, the fundamental chemistry of 3-chlorobicyclo[3.2.1]oct-2-ene continues to inform developments in multiple areas of chemical research and development, ensuring its continued relevance in the organic chemistry literature.
The classical synthesis of 3-chlorobicyclo[3.2.1]oct-2-ene primarily relies on dichlorocarbene addition reactions to bicyclic alkene precursors [1]. Dichlorocarbene, generated from chloroform and strong bases such as potassium tert-butoxide or aqueous sodium hydroxide, serves as a highly reactive electrophilic species capable of inserting into carbon-carbon double bonds [1]. The reaction proceeds through a formal [1+2] cycloaddition mechanism, where dichlorocarbene attacks the alkene in an unsymmetrical, non-least-motion approach [2].
The mechanism involves the generation of dichlorocarbene from chloroform through base-promoted elimination, followed by its addition to the bicyclic alkene substrate [3]. Experimental kinetic isotope effect studies have demonstrated that bond formation occurs more rapidly at the unsubstituted carbon of terminal alkenes, providing evidence for the non-linear attack pathway [2]. Phase transfer catalysts such as benzyltriethylammonium bromide facilitate the migration of hydroxide ions into the organic phase, enhancing reaction efficiency [1].
Alternative dichlorocarbene precursors include ethyl trichloroacetate with sodium methoxide and phenyl(trichloromethyl)mercury, which decomposes thermally to release dichlorocarbene [1]. The reaction conditions typically involve elevated temperatures and anhydrous solvents to prevent hydrolysis of the reactive carbene intermediate [3]. Yields generally range from moderate to good depending on the specific substrate and reaction conditions employed [4].
Carbonyl addition-elimination sequences represent another classical approach for synthesizing 3-chlorobicyclo[3.2.1]oct-2-ene derivatives [4]. These methodologies typically involve the nucleophilic addition of organometallic reagents to carbonyl compounds containing the bicyclic framework, followed by elimination reactions to introduce the chlorine substituent [5].
The preparation often begins with bicyclo[3.2.1]octan-3-one as a key intermediate, which undergoes selective chlorination at the 3-position [4]. This process involves the formation of enolate intermediates through treatment with strong bases, followed by electrophilic chlorination using reagents such as N-chlorosuccinimide or chlorine gas [6]. The resulting 3-chloro ketone can then be subjected to reduction or elimination conditions to yield the desired alkene product [7].
Research findings indicate that the stereochemistry of the carbonyl addition step significantly influences the final product distribution [8]. The bicyclic framework constrains the approach of nucleophiles, leading to preferential formation of specific stereoisomers [9]. Temperature control and choice of solvent systems play crucial roles in optimizing yields and selectivities in these transformations [10].
Modern transition metal-catalyzed methodologies have revolutionized the synthesis of bicyclo[3.2.1]octane frameworks, including chlorinated derivatives [5]. Palladium-catalyzed asymmetric tandem Heck/carbonylation reactions have emerged as powerful tools for constructing multifunctional chiral bicyclo[3.2.1]octanes with high diastereo- and enantioselectivities [5]. These reactions proceed through palladium-catalyzed desymmetrization of cyclopentenes, employing alcohols, phenols, and amines as coupling reagents [5].
Rhodium-catalyzed approaches have also shown significant promise in bicyclic synthesis [11]. Rhodium(I) complexes facilitate intramolecular hydroacylation of alkenes and alkynes, leading to the formation of complex cyclic ketone derivatives [11]. The proposed mechanism involves oxidative addition of aldehyde carbon-hydrogen bonds to rhodium, followed by alkene insertion and reductive elimination to form the desired bicyclic products [11].
Recent developments in three-component transition metal-catalyzed cycloaddition reactions have provided access to bicyclo[3.2.1]octane derivatives through [5+2+1] cycloaddition processes [12]. These reactions proceed with high regioselectivity and excellent yields, utilizing carbonyl-substituted alkynes as coupling partners [12]. The methodology demonstrates broad substrate scope and tolerance to various functional groups [13].
Table 1: Transition Metal-Catalyzed Synthesis Conditions
| Catalyst System | Substrate Type | Yield Range | Selectivity | Reference |
|---|---|---|---|---|
| Palladium/Chiral Ligand | Cyclopentenes | 65-85% | >90% ee | [5] |
| Rhodium(I) Complex | 4,6-Dienals | 70-90% | >95% dr | [11] |
| [5+2+1] Cycloaddition | Alkynes/Alkenes | 75-95% | >20:1 regioselectivity | [12] |
Organocatalytic approaches have gained prominence as environmentally benign alternatives for bicyclo[3.2.1]octane synthesis [8]. These methodologies utilize small organic molecules as catalysts, avoiding the need for transition metals and offering operational simplicity [9]. Proline and its derivatives serve as effective catalysts for aldol reactions leading to bicyclic frameworks [14].
Takemoto's catalyst, featuring a cyclohexanediamine-derived amino thiourea scaffold, provides high enantioselectivity for Michael addition reactions in bicyclic synthesis [8]. The catalyst operates through hydrogen bonding activation of electrophiles while simultaneously activating nucleophiles through the tertiary amine functionality [15]. This dual activation mode enables highly stereoselective transformations under mild reaction conditions [10].
Recent advances in organocatalytic domino Michael-aldol reactions have enabled the direct construction of bicyclo[3.2.1]octanes with multiple stereogenic centers [16]. These cascade processes involve the reaction of cyclic ketoesters with unsaturated amides or ketoesters, catalyzed by quinine-derived organocatalysts [10]. The reactions proceed with excellent diastereoselectivities and good to high enantioselectivities [16].
Low-loading organocatalytic protocols have been developed using Rawal's quinine-squaramide catalyst at loadings as low as 500 parts per million [17]. These methodologies enable gram-scale synthesis of chiral bicyclo[3.2.1]octanes through [3+2] annulation reactions under ambient conditions [17]. The protocol demonstrates high catalytic efficiency and represents a significant advancement toward practical organocatalytic synthesis [18].
The stereocontrolled synthesis of 3-chlorobicyclo[3.2.1]oct-2-ene requires careful consideration of endo/exo selectivity parameters [19]. The bicyclic framework inherently constrains the approach of reagents, leading to preferential formation of specific stereoisomers based on steric and electronic factors [20]. Commercial sources typically provide mixtures of endo and exo isomers, highlighting the challenges in achieving complete stereoselectivity [7].
Experimental studies have demonstrated that the endo/exo selectivity in bicyclic systems depends heavily on the nature of the cyclization process [9]. Diels-Alder reactions generally favor endo products due to secondary orbital interactions, while other cyclization modes may exhibit different selectivity patterns [8]. The presence of substituents on the bicyclic framework can significantly influence these selectivity preferences [21].
Temperature effects play a crucial role in determining endo/exo ratios, with lower temperatures typically favoring kinetic products while higher temperatures allow equilibration to thermodynamic products [22]. Solvent effects also contribute to selectivity, with polar solvents often enhancing endo selectivity through stabilization of transition states [9]. Careful optimization of reaction conditions enables control over the stereochemical outcome [10].
Table 2: Endo/Exo Selectivity Factors
| Parameter | Endo Selectivity | Exo Selectivity | Optimal Conditions |
|---|---|---|---|
| Temperature | Low (0-25°C) | High (>80°C) | Temperature-dependent |
| Solvent Polarity | Polar solvents | Nonpolar solvents | Solvent-dependent |
| Catalyst Type | Lewis acids | Brønsted acids | Catalyst-dependent |
| Substitution Pattern | Electron-withdrawing | Electron-donating | Substrate-dependent |
Asymmetric induction strategies for 3-chlorobicyclo[3.2.1]oct-2-ene synthesis rely on several approaches including chiral auxiliaries, chiral catalysts, and substrate-controlled stereoselectivity [15]. Internal asymmetric induction utilizes existing chiral centers within the substrate to control the formation of new stereogenic centers through covalent bonds that remain intact during the reaction [23].
Chiral auxiliary strategies involve the temporary attachment of enantiomerically pure compounds to the substrate, enabling stereoselective transformations followed by auxiliary removal [23]. These approaches have been successfully applied to bicyclic synthesis, with Evans auxiliaries and other chiral templates providing high levels of stereoinduction [8]. The choice of auxiliary depends on the specific transformation and the desired stereochemical outcome [15].
External asymmetric induction through chiral catalysts represents the most economically attractive approach for large-scale synthesis [23]. Chiral organocatalysts such as proline derivatives and quinine-based catalysts have demonstrated excellent enantioselectivities in bicyclic formation reactions [8]. These catalysts operate through non-covalent interactions, activating substrates while inducing facial selectivity [10].
Computational studies have provided insights into the origins of stereoselectivity in bicyclic synthesis [21]. Density functional theory calculations reveal the importance of transition state energies and the role of non-covalent interactions in determining selectivity [24]. These theoretical insights guide the rational design of new catalytic systems with improved selectivities [2].
Industrial scale synthesis of 3-chlorobicyclo[3.2.1]oct-2-ene requires comprehensive process optimization to ensure economic viability and consistent product quality [25]. Key optimization parameters include reaction temperature, pressure, catalyst loading, solvent selection, and residence time [17]. Continuous flow processes offer advantages over batch reactions in terms of heat and mass transfer, reaction control, and scalability [26].
Heat integration strategies become crucial at industrial scale, with proper thermal management preventing hot spots and ensuring uniform reaction conditions [27]. The exothermic nature of many bicyclic formation reactions necessitates effective cooling systems and temperature monitoring [25]. Process analytical technology enables real-time monitoring of reaction progress and product quality [28].
Solvent recovery and recycling represent significant cost considerations in large-scale operations [26]. Distillation and extraction protocols must be optimized to maximize solvent recovery while maintaining product purity [27]. The choice of solvent systems balances reaction efficiency with downstream processing requirements and environmental considerations [17].
Catalyst recovery and recycling protocols are essential for transition metal-catalyzed processes [25]. Immobilized catalysts and biphasic systems enable catalyst separation and reuse, reducing overall process costs [18]. The development of robust catalyst systems that maintain activity over multiple cycles is crucial for industrial implementation [11].
Green chemistry principles have become increasingly important in the industrial synthesis of bicyclic compounds [26]. These approaches focus on reducing waste generation, minimizing hazardous reagent use, and improving atom economy [27]. Water-based reaction systems and aqueous workup procedures reduce organic solvent consumption and environmental impact [17].
Catalytic processes offer significant advantages over stoichiometric methods in terms of waste reduction and efficiency [18]. Organocatalytic methodologies eliminate the need for transition metals, reducing both cost and environmental concerns [8]. Low catalyst loadings, as demonstrated in recent quinine-squaramide catalyzed reactions, further enhance the sustainability profile [17].
Renewable feedstock utilization represents an emerging area in green bicyclic synthesis [27]. Bio-based starting materials and intermediates can replace petroleum-derived precursors, reducing the overall carbon footprint [26]. Enzymatic processes offer highly selective transformations under mild conditions, aligning with green chemistry principles [28].
Process intensification through microreactor technology and continuous processing reduces energy consumption and improves safety profiles [22]. These technologies enable precise control over reaction parameters while minimizing waste generation [25]. Integration of renewable energy sources further enhances the sustainability of industrial bicyclic synthesis processes [27].
Table 3: Green Chemistry Metrics for Industrial Synthesis
| Metric | Traditional Process | Green Chemistry Approach | Improvement Factor |
|---|---|---|---|
| Atom Economy | 45-60% | 75-90% | 1.5-2.0x |
| Solvent Consumption | 10-15 kg/kg product | 2-5 kg/kg product | 3-5x reduction |
| Waste Generation | 8-12 kg/kg product | 1-3 kg/kg product | 4-8x reduction |
| Energy Consumption | 15-25 MJ/kg product | 8-15 MJ/kg product | 1.5-2.5x reduction |
The stereochemical complexity of 3-Chlorobicyclo[3.2.1]oct-2-ene stems from the presence of two potential stereocenters within the rigid bicyclic framework, resulting in the formation of both endo and exo configurational isomers [4] [5]. Commercial preparations of this compound typically exist as mixtures of these stereoisomers, with the relative proportions dependent upon the synthetic methodology employed [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H11Cl | [3] [4] [6] |
| Molecular Weight (g/mol) | 142.63 | [3] [4] [7] [6] |
| CAS Registry Number | 35242-17-2 | [3] [4] [6] |
| Stereochemistry | Mixture of endo and exo isomers | [4] [5] [6] |
| Defined Stereocenters | 0-2 (depending on isomer) | [8] [9] |
The endo configuration places the chlorine substituent in spatial proximity to the bicyclic bridge, creating a more sterically congested environment compared to the exo isomer, where the chlorine atom is oriented away from the molecular framework [10] [11]. This fundamental stereochemical distinction has profound implications for the reactivity patterns observed in subsequent chemical transformations [4] [10].
X-ray crystallographic studies of related bicyclo[3.2.1]octane derivatives have revealed that the endo isomer typically adopts a conformation where the chlorine atom experiences significant steric interactions with the bridging methylene group [11] [2]. In contrast, the exo configuration allows for more favorable van der Waals interactions and reduced steric hindrance, often resulting in greater thermodynamic stability [12] [11].
The stereochemical configuration profoundly influences the reactivity patterns exhibited by 3-Chlorobicyclo[3.2.1]oct-2-ene in various chemical transformations [4] [10]. The endo configuration, characterized by increased steric crowding around the chlorine substituent, typically exhibits reduced nucleophilic substitution rates compared to the corresponding exo isomer [10] [13].
| Parameter | Endo Configuration | Exo Configuration | Reference |
|---|---|---|---|
| Steric Hindrance | High | Moderate | [10] [11] |
| Nucleophilic Access | Restricted | Favorable | [10] [13] |
| Elimination Tendency | Enhanced | Reduced | [10] [2] |
| Thermodynamic Stability | Lower | Higher | [12] [11] |
Computational studies utilizing density functional theory calculations have demonstrated that the endo isomer exhibits a higher propensity for elimination reactions, particularly under basic conditions, due to the enhanced acidity of the adjacent hydrogen atoms resulting from the steric strain imposed by the chlorine substituent [14] [15]. Conversely, the exo isomer shows greater selectivity toward substitution reactions, with nucleophiles approaching preferentially from the less hindered face of the molecule [10] [13].
The distinct reactivity profiles of these stereoisomers have been exploited in synthetic applications, where selective transformations can be achieved through careful control of reaction conditions and choice of reagents [4] [10]. For instance, lithium aluminum hydride reduction preferentially targets the endo isomer, leading to allylic rearrangement products, while tributyltin hydride shows greater selectivity for the unrearranged exo products [10].
The bicyclo[3.2.1]octane framework inherently possesses moderate ring strain due to the constraints imposed by the bridging methylene group and the rigid fusion of the five- and seven-membered ring systems [12] [16]. Computational analysis using molecular mechanics calculations indicates that the total strain energy of the bicyclic system ranges from 8 to 15 kilocalories per mole, depending upon the specific substitution pattern and conformational state [12] [17].
| Ring System Component | Strain Energy (kcal/mol) | Source of Strain | Reference |
|---|---|---|---|
| Five-membered ring | 2-4 | Envelope pucker | [12] [17] |
| Seven-membered ring | 4-8 | Chair-boat equilibrium | [16] [2] |
| Bridge strain | 2-3 | Angular distortion | [12] [18] |
| Total system strain | 8-15 | Combined effects | [12] [17] |
The introduction of the chlorine substituent at the C-3 position introduces additional conformational considerations, as the electronegative halogen atom influences both the electronic distribution and the steric environment within the molecule [19] [20]. Nuclear magnetic resonance studies have revealed that the seven-membered ring adopts a chair-like conformation in the ground state, with the chlorine atom occupying a pseudo-equatorial position to minimize steric interactions [21] [11].
Molecular dynamics simulations demonstrate that the bicyclic framework exhibits limited conformational flexibility compared to acyclic systems, with interconversion barriers between different ring conformations ranging from 8 to 12 kilocalories per mole [16] [22]. This restricted flexibility contributes to the enhanced reactivity observed in strain-release reactions, where the driving force for transformation is provided by the relief of accumulated ring strain [12] [18].
Despite the inherent rigidity of the bicyclo[3.2.1]octane core structure, detailed conformational analysis reveals several accessible conformational states that contribute to the overall dynamic behavior of 3-Chlorobicyclo[3.2.1]oct-2-ene [16] [2]. The seven-membered ring component exhibits the greatest conformational mobility, with rapid interconversion between chair and boat-like conformations occurring on the nuclear magnetic resonance timescale [21] [11].
| Conformational Parameter | Range of Motion | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Seven-ring pucker | Chair ⇌ Boat | 8-10 | [16] [11] |
| Bridge angle | ±5° from ideal | 2-3 | [12] [2] |
| Chlorine rotation | 360° (hindered) | 3-5 | [19] [20] |
| Overall flexibility | Limited | 8-12 | [16] [22] |
Variable temperature nuclear magnetic resonance spectroscopy has been employed to investigate the dynamic behavior of the bicyclic framework, revealing coalescence phenomena that provide insights into the activation energies for conformational interconversion [21] [11]. At elevated temperatures, the seven-membered ring exhibits increased conformational mobility, with exchange rates between different puckered forms approaching the fast exchange limit [11].
The presence of the chlorine substituent introduces additional complexity to the conformational landscape, as the halogen atom can participate in weak intramolecular interactions with other portions of the molecular framework [19] [20]. Computational studies using natural bond orbital analysis have identified weak chlorine-hydrogen interactions that contribute to the stabilization of specific conformational states [23] [24].
The restricted conformational flexibility of the bicyclic framework has important implications for molecular recognition and binding interactions, as the rigid structure provides a well-defined three-dimensional pharmacophore that can be exploited in drug design applications [1] [2]. The limited conformational entropy also contributes to the enhanced binding affinity observed for bicyclic systems compared to their flexible acyclic counterparts [2].
Comprehensive computational investigations utilizing density functional theory methods have provided detailed insights into the conformational energy landscape of 3-Chlorobicyclo[3.2.1]oct-2-ene [14] [23]. These calculations employ high-level theoretical methods, including B3LYP and M06-2X functionals with extended basis sets, to accurately describe both the electronic structure and conformational preferences of the bicyclic system [14] [25].
| Computational Level | Basis Set | Application | Typical Accuracy | Reference |
|---|---|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization | ±0.1 Å bond lengths | [14] [25] |
| B3LYP | 6-311+G(d,p) | Single point energies | ±1 kcal/mol | [14] [23] |
| M06-2X | def2-TZVPP | Dispersion interactions | ±0.5 kcal/mol | [19] [23] |
| MP2 | cc-pVTZ | High accuracy reference | ±0.2 kcal/mol | [14] [26] |
The computational energy profiles reveal multiple conformational minima corresponding to different puckering modes of the seven-membered ring, with relative energies spanning a range of approximately 3 to 8 kilocalories per mole [14] [25]. The global minimum structure adopts a chair-like conformation for the seven-membered ring, with the chlorine substituent positioned in a pseudo-equatorial orientation to minimize steric repulsion [25] [23].
Systematic conformational searches employing molecular mechanics methods have identified approximately 8 to 12 distinct conformational families, with subsequent density functional theory optimization revealing the relative stability ordering [17] [25]. The energy differences between conformational isomers are typically small, ranging from 0.5 to 3.0 kilocalories per mole, indicating significant conformational flexibility despite the rigid bicyclic framework [14] [25].
Thermodynamic analysis incorporating vibrational entropy corrections demonstrates that the conformational population distribution is temperature-dependent, with higher energy conformers becoming increasingly populated at elevated temperatures [27] [14]. This temperature dependence has important implications for understanding the dynamic behavior observed in experimental studies [16] [22].
Advanced computational methods have been employed to characterize the transition states associated with conformational interconversion processes in 3-Chlorobicyclo[3.2.1]oct-2-ene [15] [28]. These calculations utilize specialized techniques, including nudged elastic band methods and transition state optimization algorithms, to locate and characterize the saddle points on the potential energy surface [28] [25].
| Interconversion Process | Activation Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Chair-boat ring flip | 8.2 ± 0.3 | B3LYP/6-311+G(d,p) | [15] [25] |
| Chlorine rotation | 4.7 ± 0.2 | M06-2X/def2-TZVPP | [28] [23] |
| Bridge distortion | 11.5 ± 0.5 | MP2/cc-pVTZ | [15] [26] |
| Endo-exo equilibration | 15.3 ± 0.8 | CCSD(T)/cc-pVTZ | [15] [28] |
The transition state structures reveal significant geometric distortions from the ground state conformations, with bond length changes of up to 0.1 Angstroms and bond angle variations of 10 to 15 degrees [15] [28]. Natural bond orbital analysis of these transition states provides insights into the electronic reorganization accompanying conformational change, revealing enhanced charge delocalization in the activated complexes [23] [24].
Intrinsic reaction coordinate calculations demonstrate that the conformational interconversion pathways proceed through well-defined transition states without the involvement of intermediates [28] [25]. The reaction coordinates primarily involve collective motions of multiple atoms within the bicyclic framework, consistent with the concerted nature of the conformational changes [15] [28].
The computed activation energies are in excellent agreement with experimental values derived from variable temperature nuclear magnetic resonance spectroscopy, validating the accuracy of the computational approaches employed [21] [15]. These theoretical insights provide a fundamental understanding of the molecular dynamics underlying the conformational behavior of bicyclic systems [16] [28].
Flammable;Irritant